molecular formula C15H22O5Si B14038407 3-Phenyl-2-(trimethoxysilyl)propyl acrylate

3-Phenyl-2-(trimethoxysilyl)propyl acrylate

Cat. No.: B14038407
M. Wt: 310.42 g/mol
InChI Key: QOPNRDKFUYVAFH-UHFFFAOYSA-N
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Description

3-Phenyl-2-(trimethoxysilyl)propyl acrylate is an organosilane compound that combines the properties of both acrylates and silanes. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. It is widely used in various industrial applications due to its unique chemical structure, which allows it to form strong bonds with different substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate typically involves the reaction of 3-phenylpropyl acrylate with trimethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions. The reaction can be represented as follows:

3-Phenylpropyl acrylate+Trimethoxysilane3-Phenyl-2-(trimethoxysilyl)propyl acrylate\text{3-Phenylpropyl acrylate} + \text{Trimethoxysilane} \rightarrow \text{this compound} 3-Phenylpropyl acrylate+Trimethoxysilane→3-Phenyl-2-(trimethoxysilyl)propyl acrylate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(trimethoxysilyl)propyl acrylate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often occurs under acidic or basic conditions.

    Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Major Products Formed

    Hydrolysis: Silanol derivatives.

    Condensation: Siloxane polymers.

    Polymerization: Polyacrylate-based polymers.

Scientific Research Applications

3-Phenyl-2-(trimethoxysilyl)propyl acrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomaterials to enhance their biocompatibility.

    Medicine: Utilized in the development of drug delivery systems and medical implants.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The acrylate group can polymerize to form strong polymeric networks, enhancing the mechanical properties of the material.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Trimethoxysilyl)propyl acrylate
  • Vinyltrimethoxysilane

Uniqueness

3-Phenyl-2-(trimethoxysilyl)propyl acrylate is unique due to the presence of the phenyl group, which provides additional hydrophobicity and thermal stability compared to other similar compounds. This makes it particularly useful in applications where enhanced durability and resistance to environmental factors are required.

Properties

Molecular Formula

C15H22O5Si

Molecular Weight

310.42 g/mol

IUPAC Name

(3-phenyl-2-trimethoxysilylpropyl) prop-2-enoate

InChI

InChI=1S/C15H22O5Si/c1-5-15(16)20-12-14(21(17-2,18-3)19-4)11-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3

InChI Key

QOPNRDKFUYVAFH-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(CC1=CC=CC=C1)COC(=O)C=C)(OC)OC

Origin of Product

United States

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